molecular formula C20H14ClNO4 B5909393 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one CAS No. 6500-11-4

3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B5909393
CAS RN: 6500-11-4
M. Wt: 367.8 g/mol
InChI Key: SPQQWJVJLPHBPR-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one, also known as CNF, is a small molecule inhibitor that has gained attention in scientific research due to its potential use in various fields such as cancer therapy, inflammation, and microbial infections. In

Mechanism of Action

3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one works by inhibiting the activity of the enzyme AKT, which is involved in various cellular processes such as cell proliferation, survival, and metabolism. AKT is activated by various growth factors and cytokines, and its activity is dysregulated in many cancers. By inhibiting AKT, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one can prevent the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and decrease the expression of various proteins involved in cancer progression. 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has also been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its specificity for AKT. This allows for targeted inhibition of AKT without affecting other cellular processes. However, one limitation of using 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for the use of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in scientific research. One direction is the development of more soluble analogs of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one for in vivo use. Another direction is the exploration of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one in combination with other cancer therapies to enhance their efficacy. Additionally, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one could be studied for its potential use in other diseases such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one is a small molecule inhibitor that has shown potential in various fields of scientific research such as cancer therapy, inflammation, and microbial infections. Its specificity for AKT makes it a promising candidate for targeted cancer therapy. While there are limitations to its use, the potential future directions for 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one make it an exciting area of research.

Synthesis Methods

3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using a multistep process starting with the reaction of 4-chloro-3-nitrobenzaldehyde with furfural in the presence of a base to form 5-(4-chloro-3-nitrophenyl)-2-furfural. This compound is then reacted with 4-methylacetophenone in the presence of a catalyst to form 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one.

Scientific Research Applications

3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one works by inhibiting the activity of the enzyme AKT, which is involved in the proliferation and survival of cancer cells. In addition to cancer therapy, 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one has also shown potential in treating inflammation and microbial infections.

properties

IUPAC Name

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4/c1-13-2-4-14(5-3-13)19(23)10-7-16-8-11-20(26-16)15-6-9-17(21)18(12-15)22(24)25/h2-12H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQQWJVJLPHBPR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417653
Record name ST50078471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6500-11-4
Record name ST50078471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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